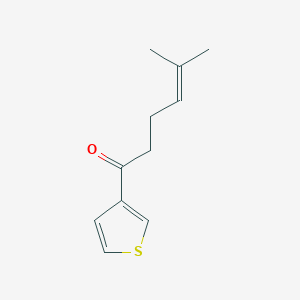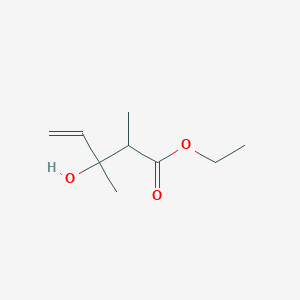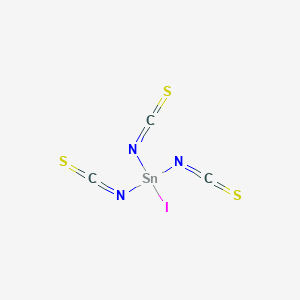
Iodo(triisothiocyanato)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo(triisothiocyanato)stannane is a chemical compound that contains iodine, tin, and isothiocyanate groups. It is a member of the organotin compounds, which are known for their diverse applications in organic synthesis and industrial processes. The presence of iodine and isothiocyanate groups in the molecule makes it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iodo(triisothiocyanato)stannane typically involves the reaction of tin compounds with iodine and isothiocyanate precursors. One common method is the reaction of triisothiocyanato compounds with tin iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Iodo(triisothiocyanato)stannane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the tin center can be oxidized or reduced.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like chlorine or bromine, and the reactions are typically carried out in the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium or nickel catalysts are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated stannanes, while coupling reactions can produce complex organic molecules with new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
Iodo(triisothiocyanato)stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Iodo(triisothiocyanato)stannane involves its interaction with molecular targets through its iodine and isothiocyanate groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triisothiocyanato compounds: These compounds share the isothiocyanate groups but may have different central atoms.
Organotin compounds: These compounds contain tin and various organic groups, and they exhibit similar reactivity patterns.
Uniqueness
Iodo(triisothiocyanato)stannane is unique due to the presence of both iodine and isothiocyanate groups, which confer distinct reactivity and versatility in chemical reactions. This combination makes it a valuable reagent in synthetic chemistry and other applications.
Propriétés
Numéro CAS |
92064-46-5 |
|---|---|
Formule moléculaire |
C3IN3S3Sn |
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
iodo(triisothiocyanato)stannane |
InChI |
InChI=1S/3CNS.HI.Sn/c3*2-1-3;;/h;;;1H;/q3*-1;;+4/p-1 |
Clé InChI |
DQDZGKNKXNEOOP-UHFFFAOYSA-M |
SMILES canonique |
C(=N[Sn](N=C=S)(N=C=S)I)=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


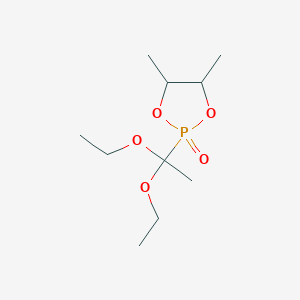
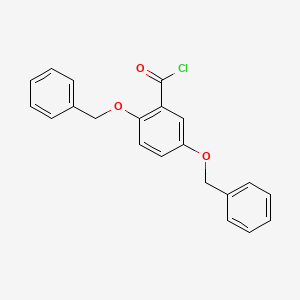
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
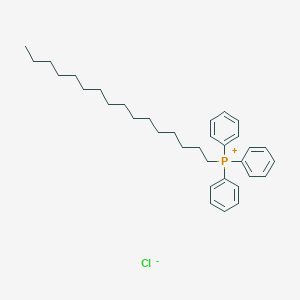
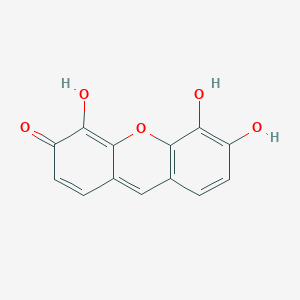
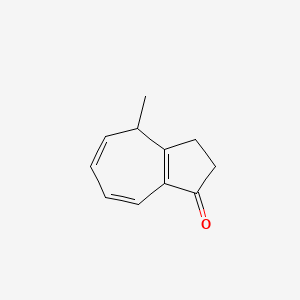
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
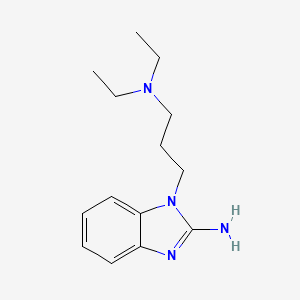
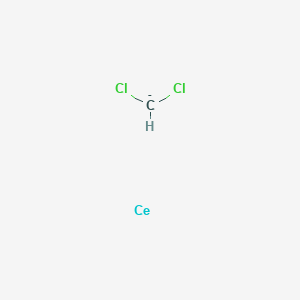
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)

